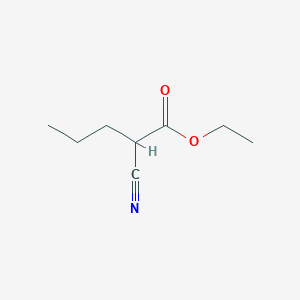
1,3-bis(carboxyethoxy)-2,2-bis(carboxyethoxy)propane
Übersicht
Beschreibung
1,3-bis(carboxyethoxy)-2,2-bis(carboxyethoxy)propane is a term that generally refers to a compound containing four carboxylic acid groups. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various industrial and scientific applications. One of the most well-known tetraacids is ethylenediaminetetraacetic acid, commonly used in chelation therapy and as a preservative in food and cosmetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetraacids typically involves the reaction of a suitable precursor with reagents that introduce carboxylic acid groups. For example, ethylenediaminetetraacetic acid can be synthesized by reacting ethylenediamine with chloroacetic acid under basic conditions . The reaction is usually carried out in an aqueous medium, and the product is purified by crystallization or precipitation.
Industrial Production Methods
Industrial production of tetraacids often involves large-scale chemical reactions using readily available raw materials. For instance, the production of ethylenediaminetetraacetic acid involves the reaction of ethylenediamine with formaldehyde and sodium cyanide, followed by hydrolysis to yield the tetraacid . The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-bis(carboxyethoxy)-2,2-bis(carboxyethoxy)propanes undergo various chemical reactions, including:
Oxidation: 1,3-bis(carboxyethoxy)-2,2-bis(carboxyethoxy)propanes can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction of tetraacids typically yields alcohols or aldehydes, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride or phosphorus pentachloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tetraacids can yield anhydrides, while reduction can produce alcohols or aldehydes .
Wissenschaftliche Forschungsanwendungen
1,3-bis(carboxyethoxy)-2,2-bis(carboxyethoxy)propanes have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tetraacids involves their ability to form stable complexes with metal ions. This chelation process involves the coordination of the carboxylic acid groups with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions . The molecular targets include metal ions such as calcium, magnesium, and iron, which are essential for various biological and industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diacids: Compounds with two carboxylic acid groups, such as oxalic acid and malonic acid.
Triacids: Compounds with three carboxylic acid groups, such as citric acid.
Uniqueness
1,3-bis(carboxyethoxy)-2,2-bis(carboxyethoxy)propanes are unique due to their higher number of carboxylic acid groups, which enhances their chelating ability and makes them more effective in binding metal ions compared to diacids and triacids . This property is particularly valuable in applications requiring strong and stable metal ion complexes .
Eigenschaften
IUPAC Name |
3-[3-(2-carboxyethoxy)-2,2-bis(2-carboxyethoxymethyl)propoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O12/c18-13(19)1-5-26-9-17(10-27-6-2-14(20)21,11-28-7-3-15(22)23)12-29-8-4-16(24)25/h1-12H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGSIPUDIPIMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957027 | |
| Record name | 3,3'-[{2,2-Bis[(2-carboxyethoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35638-19-8 | |
| Record name | NSC80081 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-[{2,2-Bis[(2-carboxyethoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraacid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tetraacids are molecules containing four carboxylic acid groups. They exhibit high interfacial activity, meaning they accumulate at the boundary between oil and water. This behavior stems from their amphiphilic nature, possessing both hydrophilic (carboxylic acid groups) and hydrophobic (hydrocarbon chains) regions [, ].
A: The length and structure of the hydrocarbon chains, as well as the relative position of the carboxylic acid groups, significantly impact a tetraacid's interfacial behavior. For instance, longer chains generally increase hydrophobicity and interfacial activity. Molecular dynamics simulations have been used to study the structure and orientation of both indigenous and synthetic tetraacids at oil-water interfaces [].
A: Yes, tetraacids can act as emulsifiers, stabilizing emulsions by adsorbing at the oil-water interface and preventing droplet coalescence []. The type of emulsion formed (oil-in-water or water-in-oil), and its stability, depend on factors like pH, salinity, the presence of other surface-active compounds, and the type of counterion present in the aqueous phase [].
A: C80 isoprenoid tetraacids, often referred to as ARN acids, are naturally occurring tetraacids found in some crude oils. These compounds are problematic in the oil industry because they can form calcium naphthenate deposits, leading to pipeline clogging and other operational issues [, , ].
A: Studies using model systems suggest that monoacids, another class of carboxylic acids found in crude oil, may inhibit the formation of calcium naphthenate deposits. The mechanism is thought to involve competition for calcium ions and disruption of the tetraacid network formation at the interface [].
A: A method has been developed for the quantification of C80 tetraacids in crude oil, which involves extraction, derivatization to methyl esters, and analysis by liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) [].
A: Synthetic tetraacids are valuable tools for investigating the properties and behavior of C80 isoprenoid tetraacids. They allow researchers to study these compounds in controlled environments and to systematically evaluate the impact of structural modifications on their properties [, , ].
A: BP10 is a synthetic tetraacid designed to mimic the properties of C80 isoprenoid tetraacids. It has been shown to exhibit similar interfacial activity, film-forming behavior, and calcium-binding properties as the naturally occurring compounds [, ].
A: Yes, tetraacids have potential applications in various fields. For instance, they are explored as linkers in metal-organic frameworks (MOFs), porous materials with potential applications in gas storage, catalysis, and sensing [, , ].
A: The compound 2,7-bis(3,5-dicarboxyphenyl)-9,9'-diphenyl-9H-fluorene (H4DPF) is an example of a tetraacid linker used in the synthesis of an indium-based MOF. The resulting material exhibits interesting fluorescence properties, including aggregation-enhanced emission and mechanoluminescence [].
ANone: Research on tetraacids continues to explore their diverse properties and potential applications. Current areas of interest include:
- Understanding the self-assembly of tetraacids in solution, particularly the formation of micelles and other aggregates [].
- Developing new synthetic routes for the preparation of tailored tetraacids with specific functionalities and properties [, , ].
- Investigating the impact of tetraacid structure on their interactions with metal ions, other organic molecules, and biological systems [, , ].
- Exploring the use of tetraacids in drug delivery systems, taking advantage of their ability to interact with cell membranes and to form nanoparticles [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)









